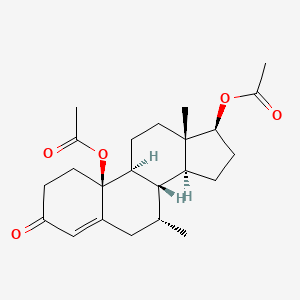

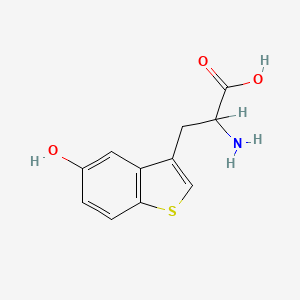

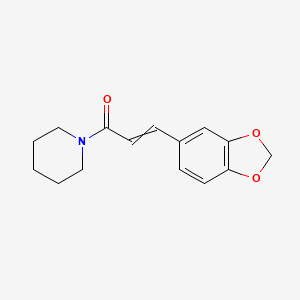

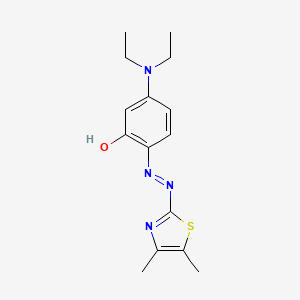

N-((2R,3R,4S,5R)-3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of a compound provides insights into its physical and chemical properties. The structure of “N-((2R,3R,4S,5R)-3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl)benzamide” is not explicitly provided in the retrieved data .Chemical Reactions Analysis

The chemical reactions involving “N-((2R,3R,4S,5R)-3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl)benzamide” are not specified in the retrieved data .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include aspects like molecular weight, boiling point, and solubility. The retrieved data does not provide specific physical and chemical properties for "N-((2R,3R,4S,5R)-3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl)benzamide" .Aplicaciones Científicas De Investigación

Cancer Treatment and Metabolic Studies

Specific Scientific Field

This application falls under the field of Oncology and Cellular Metabolism .

Summary of the Application

2-benzamido-2-deoxyglucose, also known as 2-deoxyglucose (2-DG), is a synthetic glucose analog that can be imported into cells and interfere with glycolysis and ATP generation . It has been studied for almost 70 years and has contributed to many aspects of biomedical research . It’s used as a surrogate for glucose in uptake assays, as an enzyme inhibitor, a metabolic blocker, and ATP-depleting agent .

Methods of Application or Experimental Procedures

2-DG is taken up by cells through glucose transporters. Once inside the cell, 2-DG perturbs the normal metabolic rhythm by interfering with glycolytic flux . It is converted to 2-deoxyglucose-6-phosphate (2DG-6P) by hexokinase, but 2DG-6P cannot be used by phosphoglucose isomerase in the next enzymatic step of glycolysis and it accumulates as a metabolic dead end . This accumulation leads to inhibition of hexokinase itself, hampering the metabolism of glucose and creating starvation-like conditions in the cells as ATP levels plummet .

Results or Outcomes Obtained

The preferential targeting of 2-DG to sites of cell proliferation is supported by the observation that a derived molecule, 2-fluoro-2-deoxyglucose (FDG) accumulates in tumors and is used for cancer imaging . Insights gained from genetic and proteomic studies provide new ideas for the design of combinatorial therapies for cancer treatment . A more complete understanding of how cells become resistant to 2-DG will aid in the development of novel, combinatorial anti-cancer therapeutics .

Study of Cellular and Metabolic Pathways

Specific Scientific Field

This application falls under the field of Cellular Biology and Metabolic Studies .

Summary of the Application

2-deoxyglucose (2-DG) is used to study the cellular and metabolic pathways that play a role in 2-deoxyglucose sensitivity . It’s used to understand how modifications to these pathways result in acquisition of 2-deoxyglucose resistance .

Results or Outcomes Obtained

The insights gained from genetic and proteomic studies provide new ideas for the design of combinatorial therapies for cancer treatment . A more complete understanding of how cells become resistant to 2-DG will aid in the development of novel, combinatorial anti-cancer therapeutics .

Anti-Alzheimer’s Agents

Specific Scientific Field

This application falls under the field of Neurology and Pharmacology .

Summary of the Application

A series of hydrazone derivatives of 2- (benzamido) benzohydrazide was designed, synthesized, and characterized . These synthesized compounds were assessed for their potential as anti-Alzheimer’s agents by checking their AChE and BChE inhibition properties by in vitro analysis .

Methods of Application or Experimental Procedures

The synthesized compounds were evaluated for their antioxidant potential along with cytotoxicity studies . The appearance of the signal in the range of 1586–1604 cm−1 for the (HCN) group and the disappearance of the signal at 3316 cm−1 for the (–NH2) group in the IR spectrum clearly confirms the conversion of 2- (benzamido) benzohydrazide (04) to its Schiff bases (05–13) .

Results or Outcomes Obtained

The results clearly indicated that dual inhibition of both the enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) was achieved by most of the compounds . Remarkably, compound 06 (IC 50 = 0.09 ± 0.05 for AChE and 0.14 ± 0.05 for BChE) and compound 13 (IC 50 = 0.11 ± 0.03 for AChE and 0.10 ± 0.06 for BChE) from the series showed IC 50 values comparable to the standard donepezil . Moreover, the derivative 11 also exhibited selective inhibition against BChE with IC 50 = 0.12 ± 0.09 . Meanwhile, compounds 04 and 10 exhibited good anti-oxidant activities, showing % scavenging of 95.06% and 82.55%, respectively . Cytotoxicity studies showed that the synthesized compounds showed cell viability greater than 80%; thus, these compounds can be safely used as drugs .

Safety And Hazards

Propiedades

IUPAC Name |

N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO6/c15-6-9(11(18)12(19)10(17)7-16)14-13(20)8-4-2-1-3-5-8/h1-6,9-12,16-19H,7H2,(H,14,20)/t9-,10+,11+,12+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCYHKZRHOGVACA-IRCOFANPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(C=O)C(C(C(CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((2R,3R,4S,5R)-3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(Phenylthio)ethyl]amine hydrochloride](/img/structure/B1209323.png)

![[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-[(3-hydroxy-2-tetradecyloctadecanoyl)oxymethyl]oxan-2-yl]oxyoxan-2-yl]methyl 3-hydroxy-2-tetradecyloctadecanoate](/img/structure/B1209337.png)